(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride
Description
(3-Ethyl-1H-indol-6-yl)methanamine hydrochloride is a substituted indole derivative featuring an ethyl group at the 3-position of the indole ring and an aminomethyl group at the 6-position, with a hydrochloride counterion. This compound belongs to a class of bioactive molecules often explored in medicinal chemistry due to indole's prevalence in pharmacologically active agents.
Properties
IUPAC Name |
(3-ethyl-1H-indol-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWSCYUZOVLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride typically involves the reaction of 3-ethylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the indole nitrogen attacks the electrophilic carbon of the formaldehyde, followed by the addition of ammonium chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indole-3-ethanol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors, influencing neurotransmitter release and uptake. Additionally, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound's structural uniqueness lies in the 3-ethyl and 6-aminomethyl substitutions on the indole core. Key analogs include:
Key Observations :
- Heterocyclic Core : Thiophene or furan-based analogs (e.g., ) exhibit distinct electronic properties compared to indole derivatives, affecting reactivity and bioavailability .
Example :
- Compound 28 (thieno[3,4-c]pyran derivative) in shows δ 134.3 (C-aromatic) and 52.4 (CH2NH2), highlighting core-dependent shifts .
Physicochemical Properties
Notes:
- Higher molecular weight and ethyl substitution may enhance lipophilicity compared to simpler indole derivatives .
Biological Activity
(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride, with the molecular formula C11H14N2·HCl, is a derivative of indole that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Antiviral Properties
Research indicates that indole derivatives exhibit potential antiviral activity. The compound has been studied for its ability to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. Preliminary studies suggest that it may be effective against viruses such as influenza and HIV, although specific data on this compound remains limited.
Anticancer Activity
Indole derivatives are known for their anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. This compound has shown promise in inhibiting cancer cell lines in vitro. For instance, it may induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated that it possesses significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from ≤0.25 µg/mL to >200 µg/mL. However, it showed limited efficacy against Gram-negative bacteria and fungi .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:
- Receptor Interaction : The indole ring structure facilitates binding to serotonin receptors, potentially influencing neurotransmitter release and uptake.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Cell Signaling Modulation : It has been suggested that this compound can modulate key signaling pathways associated with cancer progression and viral replication .
Synthesis
The synthesis of this compound typically involves a Mannich reaction where 3-ethylindole reacts with formaldehyde and ammonium chloride under acidic conditions. This process can be optimized for yield and purity through various industrial methods.
Case Studies
- Antiviral Screening : A study screened several indole derivatives for antiviral activity, identifying this compound as a candidate with moderate efficacy against certain viral strains.
- Anticancer Evaluation : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against a panel of bacterial pathogens, showing selective activity towards Gram-positive bacteria while being ineffective against Gram-negative strains .
Comparative Analysis
| Compound Name | Antiviral Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Selective towards Gram-positive |
| (1H-Indol-3-yl)methanamine | Low | Moderate | Broad spectrum |
| (1-Methyl-1H-indol-3-yl)methanamine | Low | High | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
